molecular formula C19H16N2O5S2 B11686024 (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11686024
M. Wt: 416.5 g/mol
InChI Key: UXRUPTHZIWQYIV-YVLHZVERSA-N
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Description

The compound “(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of furan, thiazolidinone, and nitrophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the thiazolidinone core.

    Addition of the nitrophenyl group: This can be done through a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a metal catalyst, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, allowing chemists to create more complex molecules.

Biology

Due to its structural features, the compound might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interaction with biological targets to develop new therapeutic agents.

Medicine

Industry

The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the tetrahydrofuran-2-ylmethyl group.

    (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Has a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in the compound might confer unique properties, such as increased solubility or enhanced biological activity, compared to similar compounds.

Properties

Molecular Formula

C19H16N2O5S2

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2O5S2/c22-18-17(28-19(27)20(18)11-15-5-2-8-25-15)10-14-6-7-16(26-14)12-3-1-4-13(9-12)21(23)24/h1,3-4,6-7,9-10,15H,2,5,8,11H2/b17-10-

InChI Key

UXRUPTHZIWQYIV-YVLHZVERSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S

Origin of Product

United States

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